Quadrosilan

Beschreibung

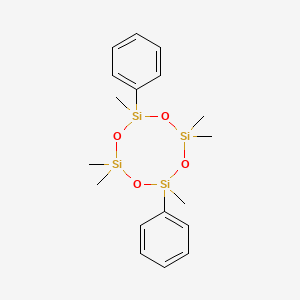

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O4Si4/c1-23(2)19-25(5,17-13-9-7-10-14-17)21-24(3,4)22-26(6,20-23)18-15-11-8-12-16-18/h7-16H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQZMPQJXABFNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C2=CC=CC=C2)(C)C)(C)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O4Si4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063546, DTXSID601015701 |

Source

|

| Record name | Cyclotetrasiloxane, 2,2,4,6,6,8-hexamethyl-4,8-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quadrosilan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4657-20-9, 30026-85-8, 33204-76-1, 33204-77-2 |

Source

|

| Record name | 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4657-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diphenylhexamethylcyclotetrasiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004657209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotetrasiloxane, hexamethyldiphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030026858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quadrosilan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033204761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033204772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotetrasiloxane, 2,2,4,6,6,8-hexamethyl-4,8-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclotetrasiloxane, 2,2,4,6,6,8-hexamethyl-4,8-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quadrosilan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quadrosilan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUADROSILAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5KT601WPM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2,4,6,6,8-HEXAMETHYL-4,8-DIPHENYLCYCLOTETRASILOXANE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7L9AC9Z6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to Quadrosilan: A Synthetic Nonsteroidal Estrogen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quadrosilan, also known by its developmental code name KABI-1774 and as 2,6-cis-diphenylhexamethylcyclotetrasiloxane, is a synthetic, nonsteroidal estrogen developed in the 1970s.[1] It has been investigated primarily for its antigonadotropic properties in the treatment of prostate cancer.[1] This document provides a comprehensive overview of the chemical structure, known biological activities, and the limited available data on the mechanism of action of this compound. While detailed experimental protocols for its synthesis and specific quantitative biological data are not extensively reported in publicly available literature, this guide consolidates the existing knowledge to support further research and development efforts.

Chemical Structure and Properties

This compound is an organosilicon compound characterized by a cyclotetrasiloxane ring with methyl and phenyl substitutions. The cis-configuration of the two phenyl groups is a key structural feature.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | [1] |

| Synonyms | 2,6-cis-diphenylhexamethylcyclotetrasiloxane, KABI-1774, Cisobitan | [1] |

| Molecular Formula | C₁₈H₂₈O₄Si₄ | [1] |

| Molar Mass | 420.758 g·mol⁻¹ | [1] |

| CAS Number | 4657-20-9 | [1] |

| SMILES | C[Si]1(O--INVALID-LINK--(C)C2=CC=CC=C2)(C)C">Si(C)C3=CC=CC=C3)C | [1] |

Synthesis

Logical Workflow for the Postulated Synthesis of this compound:

Caption: Postulated synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound exhibits potent estrogenic activity, reported to be equivalent to that of estradiol.[1] Its primary therapeutic application has been as an antigonadotropic agent in the management of prostate cancer.

Antigonadotropic Effects

Studies in male rats have demonstrated that oral administration of this compound leads to a significant reduction in serum levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] This antigonadotropic effect is associated with a decrease in the weight of sex accessory organs.[2] The mechanism of this action is believed to involve a direct blockade at the anterior pituitary gland and effects at the hypothalamic level.[2] A single dose of this compound was shown to block the pituitary's response to LH-releasing hormone.[2]

Table 2: In Vivo Effects of this compound in Male Rats

| Parameter | Effect | Time Course | Reference |

| Serum Luteinizing Hormone (LH) | Decreased to 50% of control | Within 5 hours of a single 1 mg/kg dose | [2] |

| Serum Follicle-Stimulating Hormone (FSH) | Decreased | Slower decline than LH | [2] |

| Gonadotropin Levels | Decreased to 15-20% of control | After 1 week of treatment | [2] |

| LH-Releasing Hormone Response | Blocked | 8 hours after a single dose | [2] |

| Available Releasing Hormone Activity | Decreased | 24 hours after administration | [2] |

Estrogenic Signaling Pathway

While a specific signaling pathway for this compound has not been elucidated, its estrogenic activity strongly suggests interaction with estrogen receptors (ERs). By analogy with other estrogenic compounds, it is hypothesized that this compound binds to and activates ERα and/or ERβ. This activation would lead to the translocation of the receptor-ligand complex to the nucleus, where it would modulate the transcription of estrogen-responsive genes. This proposed mechanism is consistent with its observed antigonadotropic effects, as estrogen receptor activation in the hypothalamus and pituitary gland is a key feedback mechanism in the regulation of gonadotropin release.

Proposed Estrogenic Signaling Pathway of this compound:

Caption: Proposed mechanism of estrogenic action for this compound.

Experimental Protocols

Detailed experimental protocols from the original development of this compound are not widely available. However, based on studies of similar compounds like octamethylcyclotetrasiloxane (B44751) (D4) and general pharmacological practices, the following methodologies would be appropriate for characterizing the activity of this compound.

In Vitro Estrogen Receptor Binding Assay

Objective: To determine the binding affinity of this compound to estrogen receptors (ERα and ERβ).

Methodology:

-

Receptor Preparation: Prepare cell lysates or purified recombinant human ERα and ERβ.

-

Competitive Binding: Incubate a constant concentration of a radiolabeled estrogen (e.g., [³H]-estradiol) with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.

-

Separation: Separate receptor-bound from unbound radioligand using a method such as hydroxylapatite adsorption or size-exclusion chromatography.

-

Quantification: Measure the radioactivity of the receptor-bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration. Calculate the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and the Ki (inhibitory constant) from this curve.

Uterotrophic Assay in Ovariectomized Rodents

Objective: To assess the in vivo estrogenic activity of this compound.

Methodology:

-

Animal Model: Use immature, ovariectomized female rats or mice. Ovariectomy removes the endogenous source of estrogens.

-

Dosing: Administer this compound orally or via injection at various dose levels for a period of 3 to 7 consecutive days. A positive control group (e.g., treated with estradiol) and a vehicle control group should be included.

-

Endpoint Measurement: At the end of the treatment period, euthanize the animals and carefully dissect and weigh the uteri (both wet and blotted weights).

-

Data Analysis: Compare the uterine weights of the this compound-treated groups to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.

Experimental Workflow for Uterotrophic Assay:

Caption: Workflow for assessing in vivo estrogenic activity.

Conclusion and Future Directions

This compound is a historically significant synthetic estrogen with demonstrated antigonadotropic effects. While its clinical use has been limited, its unique organosilicon structure presents an interesting scaffold for medicinal chemistry exploration. The lack of detailed, publicly accessible data on its synthesis, quantitative biological activity, and specific signaling pathways highlights a gap in the literature. Future research should focus on:

-

Development and publication of a robust and reproducible synthetic route to enable further investigation.

-

Comprehensive in vitro pharmacological profiling , including determination of binding affinities for ERα and ERβ, and functional assays to characterize its agonist/antagonist profile.

-

In-depth in vivo studies to elucidate its pharmacokinetic and pharmacodynamic properties.

-

Molecular modeling and structural biology studies to understand the interaction of this compound with the estrogen receptor ligand-binding domain.

A renewed investigation into this compound and its analogs could provide valuable insights into the structure-activity relationships of nonsteroidal estrogens and potentially lead to the development of novel endocrine-modulating therapies.

References

An In-depth Technical Guide to the Synthesis and Characterization of Quadrosilan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Quadrosilan, also known as 2,6-cis-diphenylhexamethylcyclotetrasiloxane. This document details the underlying chemical principles, experimental methodologies, and analytical techniques pertinent to the study of this organosilicon compound.

Introduction

This compound is a cyclic organosilicon compound belonging to the cyclotetrasiloxane family.[1] Its structure consists of an eight-membered ring of alternating silicon and oxygen atoms, with methyl and phenyl substituents attached to the silicon atoms. The "cis" designation indicates that the two phenyl groups are on the same side of the siloxane ring. This molecule has been investigated for its potential applications in various fields, including its use as a nonsteroidal estrogen in the treatment of prostate cancer.[1] A thorough understanding of its synthesis and characterization is crucial for its application and further development.

Synthesis of this compound

The primary route for the synthesis of this compound involves the hydrolytic co-condensation of appropriate chlorosilane precursors. This method relies on the reaction of dichlorodimethylsilane (B41323) and a phenyl-substituted dichlorosilane (B8785471) with water to form silanol (B1196071) intermediates, which then condense to form the cyclic siloxane structure.

The synthesis of this compound can be conceptualized as a multi-step process involving hydrolysis and subsequent condensation of chlorosilane monomers.

Caption: Synthesis pathway of this compound via hydrolytic co-condensation.

This protocol describes a general method for the synthesis of this compound. The precise ratio of chlorosilanes and reaction conditions may be optimized to improve the yield of the desired cis-isomer.

Materials:

-

Dichlorodimethylsilane ((CH₃)₂SiCl₂)

-

Dichlorophenylmethylsilane ((C₆H₅)(CH₃)SiCl₂)

-

Diethyl ether (anhydrous)

-

Water (deionized)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

2 M Hydrochloric acid (for pH adjustment if necessary)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube, a mixture of dichlorodimethylsilane and dichlorophenylmethylsilane in a 1:1 molar ratio is dissolved in anhydrous diethyl ether.

-

The flask is cooled in an ice bath to 0-5 °C.

-

A stoichiometric amount of water is added dropwise from the dropping funnel to the stirred solution over a period of 1-2 hours. The reaction is exothermic and generates HCl gas. A vigorous reaction may be observed.[2]

-

After the addition of water is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature to ensure complete hydrolysis and condensation.

-

The reaction mixture is transferred to a separatory funnel. The organic layer is washed with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining HCl, and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product, a mixture of cyclic and linear siloxanes, is purified by fractional distillation or column chromatography to isolate this compound. The yield of cyclosiloxanes can vary, with octamethylcyclotetrasiloxane (B44751) (D₄) often being a major product in the hydrolysis of dichlorodimethylsilane.[3]

Table 1: Typical Reaction Parameters and Yields

| Parameter | Value | Reference |

| Reactant Ratio ((CH₃)₂SiCl₂ : (C₆H₅)(CH₃)SiCl₂) | 1:1 (molar) | Inferred |

| Solvent | Diethyl ether | [4] |

| Reaction Temperature | 0-25 °C | [2][4] |

| Reaction Time | 4-5 hours | Inferred |

| Typical Yield of Cyclosiloxanes | 10-15% (for D₄-D₆ from (CH₃)₂SiCl₂) | [3] |

Characterization of this compound

A combination of spectroscopic and analytical techniques is employed to confirm the structure, purity, and stereochemistry of the synthesized this compound.

The following diagram illustrates the typical workflow for the characterization of this compound.

Caption: Workflow for the characterization of this compound.

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. ¹H, ¹³C, and ²⁹Si NMR are typically used.

Experimental Protocol: NMR Spectroscopy

-

A 5-10 mg sample of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

-

The solution is transferred to an NMR tube.

-

¹H, ¹³C, and ²⁹Si NMR spectra are acquired on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).

Expected ¹H NMR Spectral Data:

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the methyl and phenyl protons. The chemical shifts can be influenced by the neighboring substituents and the conformation of the cyclosiloxane ring.

-

Methyl Protons (Si-CH₃): Signals for the methyl protons are typically observed in the upfield region, generally between δ 0.0 and 0.5 ppm. Due to the different chemical environments of the methyl groups in the cis-isomer, multiple signals may be observed.

-

Phenyl Protons (Si-C₆H₅): The protons on the phenyl rings will appear in the aromatic region, typically between δ 7.2 and 7.8 ppm, as complex multiplets.

Table 2: Estimated ¹H NMR Chemical Shifts for this compound

| Proton Type | Estimated Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Si-CH₃ | 0.1 - 0.4 | s (multiple) | [5][6] |

| Si-C₆H₅ | 7.2 - 7.8 | m | [7][8] |

Expected ²⁹Si NMR Spectral Data:

²⁹Si NMR spectroscopy provides direct information about the silicon environment. For cyclotetrasiloxanes, the chemical shifts are sensitive to the ring size and substituents.

Table 3: Estimated ²⁹Si NMR Chemical Shifts for this compound

| Silicon Environment | Estimated Chemical Shift (δ, ppm) | Reference |

| (CH₃)₂Si(O-)₂ | -19 to -22 | [9] |

| (C₆H₅)(CH₃)Si(O-)₂ | ~ -30 to -40 | [10] |

Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of volatile cyclosiloxanes.[11][12] It provides information on the molecular weight and fragmentation pattern of the compound.

Experimental Protocol: GC-MS Analysis

-

A dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane (B109758) or acetone) is prepared.

-

The sample is injected into a gas chromatograph equipped with a capillary column suitable for siloxane analysis (e.g., a non-polar or mid-polar column).

-

The GC oven temperature is programmed to separate the components of the sample.

-

The separated components are introduced into the mass spectrometer for ionization (typically by electron impact) and detection.

Expected Mass Spectrometry Data:

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (420.76 g/mol ).[13] Common fragmentation pathways for cyclosiloxanes involve the loss of methyl or phenyl groups and ring cleavage.[14][15]

Table 4: Plausible Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment | Fragmentation Pathway |

| 420 | [M]⁺ | Molecular Ion |

| 405 | [M - CH₃]⁺ | Loss of a methyl group |

| 343 | [M - C₆H₅]⁺ | Loss of a phenyl group |

| 207 | [(CH₃)₂Si(O)Si(C₆H₅)(CH₃)]⁺ | Ring cleavage fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 73 | [(CH₃)₃Si]⁺ | Trimethylsilyl cation (rearrangement) |

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound, including the confirmation of the cis-stereochemistry of the phenyl groups.[16]

Experimental Protocol: X-ray Crystallography

-

Single crystals of this compound suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent from a concentrated solution.

-

A suitable crystal is mounted on a goniometer.

-

The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected.

-

The collected data is processed to determine the unit cell dimensions and the electron density map, from which the atomic positions are determined and the molecular structure is refined.

Table 5: Expected Crystallographic Data for this compound

| Parameter | Expected Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | To be determined |

| Bond Lengths (Si-O) | ~1.60 - 1.65 Å |

| Bond Lengths (Si-C) | ~1.85 - 1.90 Å |

| Bond Angles (O-Si-O) | ~109° |

| Bond Angles (Si-O-Si) | ~140-150° |

Conclusion

The synthesis of this compound is achieved through the well-established method of hydrolytic co-condensation of chlorosilanes. Its characterization relies on a suite of modern analytical techniques, with NMR and mass spectrometry providing crucial structural information, and X-ray crystallography offering definitive proof of its stereochemistry. The detailed protocols and expected data presented in this guide serve as a valuable resource for researchers and professionals working with this and related organosilicon compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 3. researchgate.net [researchgate.net]

- 4. google.com [google.com]

- 5. researchgate.net [researchgate.net]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. magritek.com [magritek.com]

- 11. filab.fr [filab.fr]

- 12. Determination the extraction amounts of 6 cyclosiloxanes in silicone tube by GC-MS [ywfx.nifdc.org.cn]

- 13. 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane | C18H28O4Si4 | CID 20774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Quadrosilan

An In-Depth Technical Guide to the Physical and Chemical Properties of Quadrosilan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, with the chemical name 2,6-cis-diphenylhexamethylcyclotetrasiloxane, is a synthetic organosilicon compound belonging to the cyclotetrasiloxane family. It is recognized for its activity as a nonsteroidal estrogen and has been investigated for its potential therapeutic application as an antigonadotropic agent in the management of prostate cancer.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental methodologies and key data presented in a structured format. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Identity and Physical Properties

This compound is a cyclic siloxane with a well-defined stereochemistry. The 'cis' configuration indicates that the two phenyl groups attached to the silicon atoms at the 2 and 6 positions of the cyclotetrasiloxane ring are on the same side of the ring's average plane.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | [2][4][5] |

| Synonyms | Cisobitan, KABI-1774, 2,6-cis-diphenylhexamethylcyclotetrasiloxane | [1] |

| CAS Number | 33204-76-1 | [3][4][6] |

| Molecular Formula | C18H28O4Si4 | [2][4][7] |

| Molecular Weight | 420.76 g/mol | [2][3][4] |

| Melting Point | 41°C | [4] |

| Boiling Point | 353.9°C at 760 mmHg | [4][6][7] |

| Density | 1.06 g/cm³ | [4][6][7] |

| Flash Point | 146°C | [4][7] |

| InChI Key | ZTQZMPQJXABFNC-UHFFFAOYSA-N | [3][4] |

| Canonical SMILES | C[Si]1(O--INVALID-LINK--(C)C2=CC=CC=C2)(C)C">Si(C)C3=CC=CC=C3)C | [4][7] |

Chemical Synthesis and Reactivity

The synthesis of this compound, like other cyclosiloxanes, generally involves the controlled hydrolysis and condensation of organosilane precursors.[8]

General Synthesis Pathway

The fundamental approach to constructing the cyclotetrasiloxane core of this compound involves the reaction of dichlorodimethylsilane (B41323) and dichlorodiphenylsilane (B42835) in a specific stoichiometry. The subsequent hydrolysis of the chlorosilanes yields silanols, which then undergo intermolecular condensation to form the cyclic tetramer. The stereochemistry of the final product (cis vs. trans isomers) is influenced by the reaction conditions.

Chemical Reactivity: Hydrolysis

The siloxane bonds (Si-O-Si) in the this compound ring are susceptible to hydrolysis, a reaction catalyzed by both acids and bases.[3] This process involves the cleavage of the siloxane bonds by water, leading to the opening of the cyclic structure to form linear silanols.[3]

Structural Elucidation and Analytical Methods

X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound, confirming the cis-configuration of the phenyl groups.[3]

Experimental Protocol: Single-Crystal X-ray Crystallography (General)

-

Crystal Growth: Suitable single crystals of this compound are grown, typically by slow evaporation of a saturated solution in an appropriate organic solvent.

-

Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded by a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the identity and purity of this compound in solution. ²⁹Si NMR can provide information about the silicon environment.

Experimental Protocol: NMR Spectroscopy (General)

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: The NMR spectra are acquired on a spectrometer (e.g., 400 or 500 MHz). For quantitative analysis (qNMR), a known amount of an internal standard is added, and acquisition parameters are optimized for accurate integration.[9][10]

-

Data Processing and Analysis: The obtained spectra are processed (Fourier transformation, phasing, and baseline correction) and analyzed to assign the chemical shifts and coupling constants to the different protons and carbons in the molecule.

Computational Studies

Density Functional Theory (DFT) calculations are employed to investigate the conformational flexibility of the cyclotetrasiloxane ring and to determine the relative stabilities of different conformers (e.g., chair, boat).[3]

Biological Activity and Mechanism of Action

This compound is a synthetic nonsteroidal estrogen.[1][2] Its biological effects are mediated through its interaction with estrogen receptors (ERs).

Estrogenic and Antigonadotropic Activity

This compound exhibits estrogenic activity comparable to estradiol (B170435) and acts as an antigonadotropic agent, which has led to its investigation for the treatment of prostate cancer.[1] In males, estrogens can suppress the production of luteinizing hormone (LH), thereby reducing testosterone (B1683101) synthesis, which is crucial for the growth of many prostate tumors.

Experimental Protocols for Biological Activity Assessment

4.2.1. Estrogen Receptor Binding Assay (General)

This in vitro assay measures the ability of a compound to compete with a radiolabeled estrogen (e.g., [³H]-estradiol) for binding to purified estrogen receptors (ERα and ERβ).[11][12]

-

Reaction Mixture Preparation: A mixture containing purified ER, [³H]-estradiol, and varying concentrations of this compound is prepared in a suitable buffer.

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation and Detection: The receptor-bound radioligand is separated from the free radioligand. The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The data is used to calculate the concentration of this compound that inhibits 50% of the specific binding of [³H]-estradiol (IC₅₀), which is indicative of its binding affinity for the estrogen receptor.

4.2.2. Uterine Wet Weight Assay in Ovariectomized Rodents (General)

This in vivo assay is a classic method to assess the estrogenic activity of a compound.

-

Animal Model: Ovariectomized rodents (e.g., mice or rats) are used, which lack endogenous estrogen production.

-

Dosing: The animals are treated with different doses of this compound (or a vehicle control) over a specific period.

-

Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and their uteri are excised and weighed.

-

Data Analysis: A statistically significant increase in uterine weight compared to the control group indicates estrogenic activity.

Safety and Handling

When heated to decomposition, this compound may emit acrid smoke and irritating fumes.[7] It is intended for research use only and not for human or veterinary use.[3] Appropriate personal protective equipment should be used when handling this compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane | C18H28O4Si4 | CID 20774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions | Scilit [scilit.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Nonsteroidal estrogen - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. gelest.com [gelest.com]

- 9. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Octamethylcyclotetrasiloxane exhibits estrogenic activity in mice via ERalpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Quadrosilan's Mechanism of Action in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quadrosilan (2,6-cis-diphenylhexamethylcyclotetrasiloxane) is a synthetic, nonsteroidal organosilicon compound with potent estrogenic and antigonadotropic properties.[1] Primarily investigated for its therapeutic potential in prostate cancer, its mechanism of action is centered on its interaction with the endocrine system, specifically mimicking the effects of estradiol (B170435). This guide provides a detailed technical overview of this compound's core mechanism of action, drawing from available preclinical data. While specific receptor binding affinities for this compound are not extensively documented in publicly available literature, its functional effects on gonadotropin and testosterone (B1683101) levels provide significant insight into its biological activity.

Core Mechanism of Action: Estrogenic and Antigonadotropic Effects

This compound's primary mechanism of action is its function as an estrogen receptor agonist. Its structural similarity to estrogens allows it to bind to and activate estrogen receptors (ERs), likely with a preference for ERα, a characteristic observed in structurally related organosilicon compounds. This interaction initiates a cascade of downstream signaling events that mimic the physiological effects of endogenous estrogens.

The most profound consequence of this compound's estrogenic activity is its potent antigonadotropic effect.[1] By acting on the hypothalamus and the anterior pituitary gland, this compound disrupts the normal regulation of the hypothalamic-pituitary-gonadal (HPG) axis. This leads to a significant reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] The suppression of these gonadotropins, in turn, leads to a decrease in testosterone production by the testes. This indirect antiandrogenic action is the cornerstone of its therapeutic rationale in androgen-dependent conditions like prostate cancer.

Signaling Pathways

The estrogenic effects of this compound are believed to be mediated through the canonical estrogen receptor signaling pathway. Upon binding to ERs in the cytoplasm, this compound likely induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Inside the nucleus, the this compound-ER complex binds to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes. This genomic pathway ultimately results in the observed physiological and pharmacological effects.

The antigonadotropic effects of this compound are a direct consequence of its estrogenic activity on the central nervous system.

Quantitative Data

| Parameter | Treatment | Dosage | Duration | Result | Reference |

| Serum Luteinizing Hormone (LH) | This compound | 1 mg/kg | 5 hours | ~50% decrease from control | [1] |

| Serum LH | This compound | 1 mg/kg/day | 1 week | ~80-85% decrease from control | [1] |

| Serum Follicle-Stimulating Hormone (FSH) | This compound | 1 mg/kg/day | 1 week | Significant decrease from control | [1] |

| Serum Testosterone | This compound | 1 mg/kg/day | 1 week | Significant decrease from control | [1] |

Table 1: Summary of In Vivo Effects of this compound in Male Rats

Experimental Protocols

The following are detailed methodologies for key experiments that have been instrumental in elucidating the mechanism of action of this compound and related compounds.

In Vivo Antigonadotropic Activity Assessment in Male Rats

This protocol is based on the methodology described in the study by Le Vier et al. (1975).[1]

-

Animals: Adult male rats.

-

Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Access to food and water ad libitum.

-

Test Substance Administration: this compound (2,6-cis-diphenylhexamethylcyclotetrasiloxane) administered orally. Estradiol benzoate (B1203000) administered subcutaneously as a positive control.

-

Experimental Groups:

-

Vehicle control group.

-

This compound-treated groups (various doses and durations).

-

Estradiol benzoate-treated group.

-

-

Procedure:

-

Administer the test substance or vehicle to the respective groups for the specified duration.

-

At designated time points, collect blood samples for hormone analysis.

-

Measure serum levels of LH, FSH, and testosterone using radioimmunoassay (RIA) or other validated immunoassay methods.

-

At the end of the study, euthanize the animals and collect reproductive organs (testes, prostate, seminal vesicles) for weight and histological analysis.

-

-

Data Analysis: Compare hormone levels and organ weights between treated and control groups using appropriate statistical methods (e.g., ANOVA, t-test).

In Vitro Estrogen Receptor Competitive Binding Assay

This is a generalized protocol for assessing the binding of a test compound to the estrogen receptor, which is crucial for determining direct interaction.

-

Materials:

-

Purified recombinant human or rat estrogen receptor (ERα or ERβ).

-

Radiolabeled estradiol (e.g., [3H]-estradiol).

-

Test compound (this compound).

-

Unlabeled estradiol (for standard curve).

-

Assay buffer.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare a series of dilutions of the test compound and unlabeled estradiol.

-

In reaction tubes, combine the purified ER, a fixed concentration of radiolabeled estradiol, and varying concentrations of either the test compound or unlabeled estradiol.

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separate the receptor-bound radiolabeled estradiol from the unbound fraction (e.g., using hydroxylapatite precipitation or size-exclusion chromatography).

-

Quantify the amount of receptor-bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Generate a standard curve using the data from the unlabeled estradiol competition.

-

Plot the percentage of inhibition of radiolabeled estradiol binding versus the concentration of the test compound.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol).

-

Conclusion

The mechanism of action of this compound in biological systems is primarily driven by its potent estrogenic activity. By acting as an estrogen receptor agonist, it initiates signaling cascades that lead to a profound antigonadotropic effect, characterized by the suppression of LH, FSH, and consequently, testosterone. This central mechanism underscores its therapeutic potential in hormone-dependent pathologies. Further research to quantify its binding affinities for steroid receptors and to fully elucidate the downstream gene regulatory networks will provide a more complete understanding of its pharmacological profile.

References

Quadrosilan: A Technical Guide to its Applications in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quadrosilan, chemically known as 2,6-cis-diphenylhexamethylcyclotetrasiloxane, is a versatile organosilicon compound with significant potential in both materials science and biomedical applications. As a phenyl-substituted cyclotetrasiloxane, it serves as a valuable monomer for the synthesis of advanced silicone polymers with enhanced thermal stability, high refractive index, and improved mechanical properties. This technical guide provides an in-depth overview of the synthesis of this compound, its polymerization into high-performance materials, and a comprehensive analysis of the resulting material properties. Furthermore, this document briefly explores the biomedical relevance of this compound as a synthetic nonsteroidal estrogen, offering insights for drug development professionals. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate further research and application development.

Introduction to this compound

This compound is an organosilicon compound featuring a cyclotetrasiloxane ring with both methyl and phenyl substituents attached to the silicon atoms.[1] Its chemical formula is C18H28O4Si4, and its IUPAC name is 2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane. The "cis" designation indicates that the two phenyl groups are on the same side of the siloxane ring.

While this compound has been investigated for its estrogenic properties in a biomedical context, its utility in materials science stems from its role as a monomer.[1] The incorporation of phenyl groups into the polysiloxane backbone imparts several desirable characteristics, including increased thermal stability, higher refractive index, and enhanced resistance to radiation compared to conventional polydimethylsiloxane (B3030410) (PDMS).[2] These properties make this compound-based polymers attractive for applications in high-performance elastomers, optical materials, and advanced coatings.

Synthesis of this compound

The synthesis of this compound and other phenyl-substituted cyclosiloxanes is typically achieved through the hydrolytic condensation of phenyl-containing chlorosilanes or alkoxysilanes. A common precursor for introducing the phenyl group is phenyltrichlorosilane (B1630512). The general workflow for the synthesis of phenyl-substituted cyclosiloxanes is depicted below.

Caption: General synthesis workflow for phenyl-substituted cyclosiloxanes like this compound.

Experimental Protocol: Hydrolytic Condensation of Phenyltrichlorosilane

This protocol describes a general method for the synthesis of phenyl-substituted cyclosiloxanes. The precise conditions can be tuned to optimize the yield of the desired tetramer, this compound.

Materials:

-

Phenyltrichlorosilane

-

Acetone (B3395972) (or other suitable solvent)

-

Deionized water

-

Ice

-

Hydrochloric acid (HCl) for catalysis (optional)

-

Diethyl ether (for extraction)

-

Sodium sulfate (B86663) (for drying)

Procedure:

-

A solution of phenyltrichlorosilane in acetone is prepared.

-

This solution is added dropwise to a stirred mixture of water and ice. The amount of water is calculated to achieve the desired final HCl concentration after complete hydrolysis of the trichlorosilane.

-

The reaction mixture is maintained at a low temperature (e.g., 4°C) to control the reaction rate.

-

The precipitated products are isolated over time by filtration.

-

The precipitate is dissolved in diethyl ether, and the organic layer is washed with water until neutral.

-

The ether layer is dried over anhydrous sodium sulfate.

-

The solvent is evaporated to yield the crude product, which is a mixture of phenyl-substituted cyclosiloxanes.

-

The desired this compound isomer can be further purified by techniques such as fractional distillation or recrystallization.

Polymerization of this compound

This compound can be polymerized through ring-opening polymerization (ROP) to form linear polysiloxanes with phenyl side groups. Both anionic and cationic ROP methods can be employed, with the choice of initiator influencing the polymerization kinetics and the properties of the resulting polymer. The phenyl groups, being electron-withdrawing, generally increase the rate of anionic ROP.

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP is a common method for the controlled polymerization of cyclosiloxanes. It is typically initiated by strong bases such as alkali metal hydroxides or silanolates.

Caption: Workflow for the anionic ring-opening polymerization of this compound.

Cationic Ring-Opening Polymerization (CROP)

Cationic ROP is another viable method, typically initiated by strong protic acids or Lewis acids. Photoinitiated cationic ROP has also been demonstrated for cyclosiloxanes.

Experimental Protocol: General Anionic Ring-Opening Polymerization

This protocol provides a general procedure for the anionic ROP of a cyclotetrasiloxane like this compound.

Materials:

-

This compound (or other cyclotetrasiloxane monomer)

-

Anionic initiator (e.g., potassium hydroxide, potassium silanolate)

-

Toluene (or other suitable solvent)

-

Terminating agent (e.g., trimethylchlorosilane)

-

Methanol (B129727) (for precipitation)

Procedure:

-

The this compound monomer is dissolved in an anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen).

-

The anionic initiator is added to the solution.

-

The reaction mixture is heated to the desired temperature (e.g., 80-120°C) and stirred for a specified time to allow for polymerization. The progress of the reaction can be monitored by techniques like Gel Permeation Chromatography (GPC).

-

Once the desired molecular weight is achieved, the polymerization is terminated by adding a quenching agent.

-

The resulting polymer is purified by precipitation in a non-solvent like methanol to remove any unreacted monomer and catalyst residues.

-

The purified polymer is then dried under vacuum.

Properties and Applications of this compound-Based Materials

The incorporation of this compound into polysiloxanes significantly modifies their material properties, opening up a range of potential applications.

Thermal Properties

The phenyl groups in this compound-derived polymers enhance their thermal stability compared to standard PDMS. The bulky phenyl groups sterically hinder the "back-biting" degradation mechanism that is common in polysiloxanes at high temperatures.

| Property | Polydimethylsiloxane (PDMS) | Phenyl-Modified Silicone (Typical) |

| Glass Transition Temperature (Tg) | ~ -125 °C | -121 to -117 °C (increases with phenyl content)[3] |

| Decomposition Temperature (TGA, 5% weight loss) | ~ 350-400 °C | Up to 480 °C (increases with phenyl content)[3] |

| Service Temperature Range | -50 to 200 °C | -55 to 290 °C[4] |

Optical Properties

The presence of aromatic phenyl groups increases the refractive index (RI) of the silicone material. This is a significant advantage for applications in optical devices, such as encapsulants for light-emitting diodes (LEDs), where a high RI is desirable for improved light extraction efficiency.

| Material | Refractive Index (at 589 nm) |

| Polydimethylsiloxane (PDMS) | ~ 1.41 |

| Phenyl-Modified Silicone (15 mol% phenyl) | ~ 1.462[5] |

| High Phenyl Content Silicone | > 1.54[5] |

| Phenyl-modified silicone resin | 1.55[6] |

Mechanical Properties

While phenyl groups improve thermal stability, they can also impact the mechanical properties of the silicone. The increased rigidity of the polymer chains can lead to a decrease in low-temperature flexibility and an increase in hardness. However, the development of cyclo-linear structured high phenyl content siloxane elastomers has shown that it is possible to achieve both high thermal stability and good flexibility, with elongations at break reaching up to 189%.[1]

| Property | Polydimethylsiloxane (PDMS) | Phenyl-Modified Silicone |

| Flexibility | High | Generally lower, especially at low temperatures |

| Hardness | Low | Higher, increases with phenyl content |

| Tensile Strength | Variable | Can be improved with formulation |

Potential Applications

The unique combination of properties of this compound-based polymers makes them suitable for a variety of demanding applications:

-

High-Performance Elastomers: For seals, gaskets, and O-rings used in high-temperature environments such as automotive and aerospace applications.[7][8][9][10]

-

Optical Materials: As encapsulants for LEDs and other optoelectronic devices, as well as in coatings for optical fibers and waveguides.

-

High-Temperature Fluids and Lubricants: Due to their excellent thermal and oxidative stability.

-

Advanced Coatings: For applications requiring thermal resistance and high refractive index.

Biomedical Relevance of this compound

Beyond its role in materials science, this compound has been identified as a synthetic nonsteroidal estrogen.[1] This has implications for drug development, particularly in the context of hormone-related therapies.

Estrogenic Activity

Studies have shown that compounds structurally similar to this compound can exhibit estrogenic activity by binding to estrogen receptors.[11] This interaction can trigger downstream cellular responses. For drug development professionals, understanding the structure-activity relationship of such compounds is crucial for the design of new therapeutic agents.

Caption: A simplified diagram of this compound's potential action as an estrogen analog.

Conclusion

This compound is a multifaceted compound with significant promise in both materials science and drug development. Its ability to be polymerized into high-performance silicones with enhanced thermal and optical properties makes it a valuable building block for advanced materials. The detailed protocols and data presented in this guide are intended to serve as a resource for researchers and scientists working to harness the potential of this compound. Furthermore, the recognition of its biomedical activity provides a foundation for further exploration by drug development professionals. Continued research into the synthesis, polymerization, and application of this compound and its derivatives is expected to yield further innovations in these diverse fields.

References

- 1. A transparent cyclo-linear polyphenylsiloxane elastomer integrating high refractive index, thermal stability and flexibility - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. silicorex.com [silicorex.com]

- 3. Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. US9963469B2 - High refractive index siloxanes - Google Patents [patents.google.com]

- 6. uvadoc.uva.es [uvadoc.uva.es]

- 7. qnityelectronics.com [qnityelectronics.com]

- 8. martins-rubber.co.uk [martins-rubber.co.uk]

- 9. epdm.co.uk [epdm.co.uk]

- 10. rdrubber.com [rdrubber.com]

- 11. Octamethylcyclotetrasiloxane exhibits estrogenic activity in mice via ERalpha - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Early Research and Discovery of Quadrosilan

Introduction

The initial exploration into the therapeutic potential of novel chemical entities is a journey marked by meticulous synthesis, rigorous biological screening, and the gradual elucidation of mechanism of action. This whitepaper provides a comprehensive overview of the foundational research and discovery phase of Quadrosilan, a compound that has emerged from early-stage studies. The following sections will detail the synthetic pathways, experimental protocols employed in its initial characterization, and the current understanding of its biological interactions. All quantitative data has been aggregated into comparative tables, and key experimental and logical workflows are visualized through diagrams to offer a clear and concise summary for researchers, scientists, and drug development professionals.

Experimental Protocols and Methodologies

The foundational research on this compound has centered on its synthesis and subsequent evaluation of its biological activity. The primary synthetic approach has been a multi-step process, which is outlined below.

General Synthesis of this compound Analogues

The synthesis of this compound and its analogues has been achieved through various methods, with a notable approach involving a hetero-Diels–Alder reaction.[1] A key strategy has been the solid-phase synthesis of derivatives bearing an oxo group in the 4-position of the piperidine (B6355638) ring, utilizing an aminomethyl substituted polystyrene resin as a solid support.[1] This process includes a hetero-Diels–Alder reaction of an imine with Danishefsky's diene in the presence of the Lewis acid Yb(OTf)3, followed by a conjugate reduction of the double bond.[1] The final product is cleaved from the solid support using 1-chloroethyl chloroformate.[1]

Another significant synthetic route for a series of analogues involves various substituents at position 4 of the piperidine ring.[1] The critical steps in this synthesis are a hetero-Diels–Alder reaction of a dioxolane-derived imine with Danishefsky's diene and the replacement of a p-methoxybenzyl protective group with a Cbz group.[1]

Experimental Workflow: Solid-Phase Synthesis of this compound Analogues

References

An In-depth Technical Guide to Quadrosilan (Cisobitan)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quadrosilan, also known by its brand name Cisobitan and developmental code KABI-1774, is a synthetic, nonsteroidal estrogen that was investigated for its antigonadotropic properties, primarily in the context of prostate cancer treatment in the 1970s and 1980s.[1] As an organosilicon compound, its unique structure and hormonal activity make it a subject of interest for researchers in medicinal chemistry and oncology. This document provides a comprehensive overview of this compound, including its chemical identifiers, clinical data, and detailed experimental protocols relevant to its synthesis and biological evaluation.

Chemical Identifiers

The chemical identity of this compound is defined by its CAS number and IUPAC name. It is important to note that different isomers of the compound may be represented by distinct CAS numbers.

| Identifier | Value |

| Primary CAS Number | 4657-20-9[1][2] |

| cis-Isomer CAS Number | 33204-76-1 |

| IUPAC Name | 2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane[1][2] |

| Synonyms | Cisobitan, KABI-1774, 2,6-cis-diphenylhexamethylcyclotetrasiloxane[1][2] |

| Molecular Formula | C₁₈H₂₈O₄Si₄[1] |

| Molar Mass | 420.758 g·mol⁻¹[1] |

Clinical Applications and Efficacy

This compound was primarily investigated as an antigonadotropic agent for the treatment of advanced prostate cancer. Its mechanism of action is rooted in its estrogenic properties, which lead to the suppression of gonadotropin release and subsequent reduction in androgen levels.

Summary of Clinical Trial Data

Clinical studies conducted in the late 1970s and early 1980s evaluated the efficacy and side effects of this compound (Cisobitan) in patients with prostate cancer.

| Study Parameter | Findings | Reference |

| Patient Population | Patients with well, moderately, and poorly differentiated prostatic cancer. | [3] |

| Dosage | 4-5 mg/kg body weight. | [4] |

| Therapeutic Effect | Showed strong antiandrogenic effects comparable to estrogen therapy. | [5] |

| Side Effects | Feminization, gynecomastia, and cardiovascular complications, similar to estrogen treatment. Edema requiring diuretics was noted. | [3][5] |

| Mortality (24 months) | In a comparative study, the cancer-related mortality was higher in the Cisobitan group compared to the estrogen-treated group among patients with well and moderately differentiated cancer. | [3] |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and evaluation of this compound. The following sections provide methodologies for its synthesis and key biological assays.

Synthesis of 2,6-cis-diphenylhexamethylcyclotetrasiloxane

The synthesis of cyclic siloxanes such as this compound typically involves the controlled hydrolysis and condensation of dichlorosilane (B8785471) precursors. The following is a representative protocol for the synthesis of the cis-isomer.

Materials:

-

Diethyl ether (anhydrous)

-

Sodium bicarbonate

-

Magnesium sulfate (B86663) (anhydrous)

-

Distilled water

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

A solution of dichlorodimethylsilane and dichloromethylphenylsilane in a 1:1 molar ratio is prepared in anhydrous diethyl ether under an inert atmosphere.

-

The silane (B1218182) solution is added dropwise to a vigorously stirred biphasic mixture of diethyl ether and a saturated aqueous solution of sodium bicarbonate at 0°C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The organic layer is separated, washed with distilled water, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield a mixture of cyclic siloxanes.

-

The crude product is purified by fractional distillation or column chromatography to isolate the desired 2,6-cis-diphenylhexamethylcyclotetrasiloxane.

-

The structure and stereochemistry of the final product are confirmed by NMR spectroscopy and mass spectrometry.

Estrogenic Activity Assessment: Uterotrophic Assay

The uterotrophic assay is a standard in vivo method to assess the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female rodents.[6][7]

Animals:

-

Immature female Sprague-Dawley rats (21-22 days old).[8]

Procedure:

-

Animals are randomly assigned to control and treatment groups (n=6 per group).[6]

-

This compound is dissolved in a suitable vehicle (e.g., corn oil).

-

The treatment groups receive daily oral gavage or subcutaneous injections of this compound at various dose levels for three consecutive days.[6][8] The control group receives the vehicle only. A positive control group receiving a known estrogen, such as 17α-ethinylestradiol, is also included.

-

Approximately 24 hours after the last dose, the animals are euthanized.[6]

-

The uteri are carefully excised, trimmed of fat, and weighed (wet weight).

-

A statistically significant increase in the mean uterine weight of a treatment group compared to the control group indicates estrogenic activity.[6]

Estrogen Receptor Binding Assay

This in vitro assay determines the ability of a test compound to bind to the estrogen receptor (ER), providing insight into its mechanism of estrogenic action.[9][10]

Materials:

-

Rat uterine cytosol preparation (as a source of estrogen receptors).[9]

-

[³H]-17β-estradiol (radiolabeled estradiol).

-

Test compound (this compound).

-

Assay buffer (e.g., TEDG buffer).[9]

-

Hydroxylapatite slurry.

Procedure:

-

Rat uterine cytosol is prepared by homogenization and ultracentrifugation of uterine tissue from ovariectomized rats.[9]

-

A constant concentration of [³H]-17β-estradiol and uterine cytosol is incubated with increasing concentrations of the unlabeled test compound (this compound) in the assay buffer.

-

The incubation is carried out at 4°C for 18-24 hours to reach equilibrium.

-

The receptor-bound and unbound radioligand are separated by adding a hydroxylapatite slurry and subsequent washing and centrifugation.

-

The amount of bound radioactivity in the pellet is quantified using a liquid scintillation counter.

-

A competitive binding curve is generated by plotting the percentage of bound [³H]-17β-estradiol against the concentration of the test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

Signaling Pathways and Mechanisms of Action

Antigonadotropic Action

The primary mechanism of action of this compound is its antigonadotropic effect, which is a consequence of its estrogenic activity.[11][12] Estrogens exert negative feedback on the hypothalamus and pituitary gland, leading to a decrease in the secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[11][12] In males, the reduction in LH levels leads to decreased testosterone (B1683101) production by the testes, which is the therapeutic goal in the treatment of androgen-dependent prostate cancer.

Caption: Proposed mechanism of antigonadotropic action of this compound.

Experimental Workflow for Biological Evaluation

The evaluation of a compound like this compound follows a logical progression from in vitro to in vivo studies to characterize its biological activity and therapeutic potential.

Caption: Logical workflow for the evaluation of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane | C18H28O4Si4 | CID 20774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cisobitan in treatment of prostatic cancer. A prospective controlled multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical trial of a new antigonadotropic substance, 2,6-cis-diphenylhexamethylcyclotetrasiloxane, in cancer of the prostate. A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostatic carcinoma treated with 2,6-cis-diphenylhexamethylcyclotetrasiloxane (Cisobitan) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oecd.org [oecd.org]

- 7. mdpi.com [mdpi.com]

- 8. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. Antigonadotropin - Wikipedia [en.wikipedia.org]

- 12. Antigonadotropin [medbox.iiab.me]

Theoretical Stability of Quadrosilan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to assessing the stability of Quadrosilan, a representative cyclotetrasiloxane compound with potential applications in drug development. The stability of such organosilicon compounds is a critical determinant of their viability as therapeutic agents, influencing their shelf-life, metabolic fate, and interaction with biological systems.

Introduction to this compound

This compound is a cyclic organosilicon compound belonging to the family of cyclotetrasiloxanes. These compounds are characterized by a core ring structure of alternating silicon and oxygen atoms. The silicon atoms can bear various organic substituents, which significantly influence the molecule's chemical and physical properties. The synthesis of such compounds often involves the hydrolysis of dichlorosilanes, leading to a mixture of cyclic and linear siloxanes that require separation.[1] Stereoselective synthesis can be employed to control the spatial arrangement of substituents, yielding specific isomers with distinct biological activities.[1] For the purpose of this guide, this compound is considered as a model cyclotetrasiloxane to illustrate the principles of stability analysis.

Theoretical Stability Analysis: Computational Approaches

Computational chemistry provides powerful tools for predicting the stability and reactivity of molecules like this compound.[2][3] Density Functional Theory (DFT) is a common method used to study the electronic structure and predict properties such as molecular geometry, vibrational frequencies, and reaction energies.[4][5]

2.1. Computational Methodology

A typical computational workflow for assessing the stability of this compound is outlined below.

Caption: Computational workflow for theoretical stability analysis of this compound.

2.2. Key Computational Parameters

The following table summarizes key theoretical parameters that can be calculated to assess the stability of this compound. The values presented are illustrative and would be derived from DFT calculations.

| Parameter | Description | Illustrative Value | Implication for Stability |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | 5.8 eV | A larger gap generally indicates higher kinetic stability and lower chemical reactivity.[4] |

| Hardness (η) | A measure of the molecule's resistance to deformation or change in its electron distribution. | 2.9 eV | Higher hardness correlates with greater stability.[4] |

| Electronegativity (χ) | The power of an atom or group of atoms to attract electrons towards itself. | 3.5 eV | Influences the polarity of bonds and susceptibility to nucleophilic or electrophilic attack.[5] |

| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | 1.2 D | A higher dipole moment can indicate increased solubility in polar solvents but may also suggest stronger intermolecular interactions. |

| Hydrolysis Reaction Energy | The calculated energy change for the reaction of this compound with water. | +15 kcal/mol | A positive value suggests the hydrolysis reaction is not spontaneous under the calculated conditions. |

Experimental Stability Assessment

Experimental studies are crucial to validate theoretical predictions and to assess stability under real-world conditions, such as in different solvents or biological media.[6][7]

3.1. Experimental Protocols

Protocol 1: Hydrolytic Stability Assay

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). Prepare buffer solutions at different pH values (e.g., pH 5.0, 7.4, 9.0).

-

Incubation: Add a small aliquot of the this compound stock solution to each buffer solution to a final concentration of 100 µM. Incubate the samples at a controlled temperature (e.g., 37°C).

-

Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

-

Analysis: Quench the reaction if necessary and analyze the concentration of the remaining this compound using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life (t½) at each pH.

Protocol 2: Spectroscopic Characterization of Degradants

-

Forced Degradation: Subject this compound to forced degradation conditions (e.g., strong acid, strong base, oxidation, heat, light) to generate degradation products.

-

Isolation: Isolate the major degradation products using preparative HPLC.

-

Structural Elucidation: Characterize the structure of the isolated degradants using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] This helps in identifying the degradation pathways.

3.2. Summary of Experimental Stability Data

The following table presents illustrative experimental data for the hydrolytic stability of this compound.

| Condition | Half-life (t½) in hours | Key Degradation Products |

| pH 5.0 Buffer | 72 | Ring-opened silanols |

| pH 7.4 Buffer | 48 | Ring-opened silanols |

| pH 9.0 Buffer | 12 | Ring-opened silanols and condensation products |

| 10% Rat Serum in pH 7.4 Buffer | 24 | Metabolites from enzymatic cleavage |

Potential Mechanism of Action and Signaling Pathway Interaction

While the primary focus of this guide is on stability, understanding the potential biological interactions of this compound is crucial for its development as a therapeutic agent. For instance, some silicon-containing compounds have been investigated for their interaction with specific cellular pathways. A hypothetical mechanism could involve the modulation of a kinase signaling pathway.

Caption: Hypothetical signaling pathway modulated by this compound.

This diagram illustrates a potential mechanism where this compound binds to a cell surface receptor, initiating a kinase cascade that ultimately leads to changes in gene expression and a cellular response. The stability of this compound is paramount for it to reach its target and exert its effect.

Conclusion

The stability of this compound, a representative cyclotetrasiloxane, is a multifaceted property that can be effectively studied through a combination of theoretical and experimental approaches. Computational methods like DFT provide valuable insights into the intrinsic stability and reactivity of the molecule. These predictions must be complemented by robust experimental studies to assess stability under physiologically relevant conditions. A thorough understanding of the degradation pathways and kinetics is essential for the successful development of this compound and other related organosilicon compounds as potential therapeutic agents.

References

- 1. This compound | 33204-76-1 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Stability studies of alkoxysilanes in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Guidelines for the practical stability studies of anticancer drugs: a European consensus conference - PubMed [pubmed.ncbi.nlm.nih.gov]

Quadrosilan: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Quadrosilan (B1678620), also known by its developmental code name KABI-1774 and brand name Cisobitan, is a synthetic, nonsteroidal estrogen that has been investigated for its therapeutic potential, particularly in the context of prostate cancer.[1] As an organosilicon compound, its unique structure contributes to its biological activity, primarily characterized by its estrogenic and antigonadotropic effects. This technical guide provides an in-depth overview of this compound, focusing on its molecular characteristics, mechanism of action, and relevant experimental methodologies for researchers and professionals in drug development.

Molecular Profile

This compound, chemically known as 2,6-cis-diphenylhexamethylcyclotetrasiloxane, possesses a distinct cyclic siloxane structure.[1][2] Its fundamental molecular properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₈O₄Si₄ | [2][3][4][5] |

| Molecular Weight | 420.76 g/mol | [2][3][5] |

| CAS Number | 33204-76-1 | [2][3][5][6] |

| IUPAC Name | 2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | [2][7] |

Mechanism of Action: Estrogenic and Antigonadotropic Effects

This compound exerts its biological effects primarily through two interconnected mechanisms: direct estrogenic activity and subsequent antigonadotropic effects.

Estrogenic Activity:

This compound functions as a nonsteroidal estrogen, meaning it can bind to and activate estrogen receptors (ERs), mimicking the effects of endogenous estrogens like estradiol.[1] While the precise binding affinity of this compound to estrogen receptor subtypes (ERα and ERβ) is not extensively detailed in the available literature, its estrogenic activity is reported to be equivalent to that of estradiol.[1] This interaction with ERs is the foundational step in its mechanism of action.

Antigonadotropic Effects:

The estrogenic activity of this compound leads to significant downstream effects on the hypothalamic-pituitary-gonadal (HPG) axis, resulting in an antigonadotropic effect.[8][9] By activating estrogen receptors in the hypothalamus and pituitary gland, this compound initiates a negative feedback loop. This feedback mechanism suppresses the secretion of gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[8]

The reduction in LH and FSH levels has profound physiological consequences, particularly in males. Decreased LH secretion leads to reduced testosterone (B1683101) production by the testes. This hormonal modulation is the basis for its investigation as a treatment for hormone-sensitive prostate cancer, where tumor growth is driven by androgens like testosterone.

The following diagram illustrates the proposed signaling pathway for this compound's antigonadotropic action.

Experimental Protocols